molecular formula C13H12I3N3O5 B1194531 Ioglicic acid CAS No. 49755-67-1

Ioglicic acid

Cat. No.: B1194531
CAS No.: 49755-67-1
M. Wt: 670.96 g/mol
InChI Key: HHFIATHHSBFCBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ioglicic acid involves the iodination of a benzoic acid derivative. The process typically includes the following steps:

    Iodination: The introduction of iodine atoms into the aromatic ring of benzoic acid.

    Acylation: The addition of acyl groups to the amino groups present on the aromatic ring.

    Carbamoylation: The introduction of carbamoyl groups to the molecule.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the iodine atoms may be oxidized to higher oxidation states.

    Reduction: The compound can also be reduced, leading to the removal of iodine atoms or the reduction of other functional groups.

    Substitution: this compound can participate in substitution reactions, where iodine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated benzoic acid derivatives, while reduction may produce deiodinated compounds .

Scientific Research Applications

Ioglicic acid has several scientific research applications, including:

    Chemistry: Used as a contrast agent in various analytical techniques, including X-ray imaging and chromatography.

    Biology: Employed in imaging studies to visualize biological structures and processes.

    Medicine: Utilized in diagnostic imaging to enhance the visibility of internal organs and tissues.

    Industry: Applied in the development of new imaging agents and techniques.

Mechanism of Action

The mechanism of action of ioglicic acid involves its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of X-ray images by increasing the absorption of X-rays in the targeted areas. This allows for clearer visualization of internal structures. The molecular targets include various tissues and organs that are being imaged .

Comparison with Similar Compounds

    Iothalamate: Another iodinated contrast agent used for X-ray imaging.

    Iohexol: A low-osmolar contrast agent with similar applications.

    Ioxaglate: A high-osmolar contrast agent used in angiography.

Comparison: Ioglicic acid is unique due to its high osmolarity and specific chemical structure, which provides distinct imaging properties. Compared to iothalamate and iohexol, this compound offers different levels of contrast and side effect profiles. Its high osmolarity makes it particularly effective for certain imaging applications, although it may also lead to more pronounced side effects .

Properties

CAS No.

49755-67-1

Molecular Formula

C13H12I3N3O5

Molecular Weight

670.96 g/mol

IUPAC Name

3-acetamido-2,4,6-triiodo-5-[[2-(methylamino)-2-oxoethyl]carbamoyl]benzoic acid

InChI

InChI=1S/C13H12I3N3O5/c1-4(20)19-11-9(15)6(12(22)18-3-5(21)17-2)8(14)7(10(11)16)13(23)24/h3H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24)

InChI Key

HHFIATHHSBFCBY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCC(=O)NC)I

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCC(=O)NC)I

49755-67-1

Synonyms

5-acetamido-2,4,6-triiodo-N-methyl- carbamoylmethylisophthalanic acid
ioglicic acid
ioglicinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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